molecular formula C12H18N2 B2785762 2-[(3-Methylpiperidin-1-yl)methyl]pyridine CAS No. 1268340-86-8

2-[(3-Methylpiperidin-1-yl)methyl]pyridine

Cat. No.: B2785762
CAS No.: 1268340-86-8
M. Wt: 190.29
InChI Key: AWGFYHPTHGCSDM-UHFFFAOYSA-N
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Description

2-[(3-Methylpiperidin-1-yl)methyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a 3-methylpiperidinylmethyl group. Piperidine and pyridine moieties are common in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and bioavailability, and their role in interacting with biological targets like enzymes and receptors .

Properties

IUPAC Name

2-[(3-methylpiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13-12/h2-3,6-7,11H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGFYHPTHGCSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylpiperidin-1-yl)methyl]pyridine typically involves the alkylation of pyridine with a suitable piperidine derivative. One common method includes the reaction of 3-methylpiperidine with a pyridine derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial settings to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylpiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Drug Development
2-[(3-Methylpiperidin-1-yl)methyl]pyridine has been explored as a lead compound for new pharmaceuticals. Its structural features enable it to interact with various biological targets, making it a candidate for the development of drugs aimed at treating conditions such as cancer and infections.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit potent anticancer properties. For example, studies have shown that certain analogs can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against malignancies.

Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. Various studies have reported that it exhibits activity against a range of pathogens, making it a candidate for further exploration in the development of antibiotics .

Synthetic Organic Chemistry

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules and heterocycles. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing its utility in synthetic pathways .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryDrug developmentInduces apoptosis in cancer cells
Biological ActivityAntimicrobial effectsEffective against various pathogens
Synthetic ChemistryBuilding blockFacilitates synthesis of complex molecules

Mechanism of Action

The mechanism of action of 2-[(3-Methylpiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(Phenylthio)methyl]pyridine Derivatives

  • Structure : These derivatives replace the 3-methylpiperidine group with a phenylthio moiety.
  • Activity : Demonstrated potent anti-inflammatory effects in rat models, inhibiting dermal reverse passive Arthus reaction (RPAR) and pleural exudate volume. Unlike indomethacin, their activity profile resembles hydrocortisone, suggesting a distinct mechanism of action .

S 18126 and L 745,870 (Dopamine D4 Receptor Antagonists)

  • Structure : S 18126 contains a benzodioxan-piperazine-indane scaffold, while L 745,870 features a pyrrolopyridine-piperazine group. Both lack the pyridine core but share piperidine/piperazine motifs.
  • Activity: Both exhibit nanomolar affinity for dopamine D4 receptors (>100-fold selectivity over D2/D3).
  • Key Difference : The pyridine ring in 2-[(3-Methylpiperidin-1-yl)methyl]pyridine may enhance metabolic stability compared to the indane or pyrrolopyridine systems in these antagonists .

N-(2-Chloro-6-((3-(Hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide

  • Structure : A pyridine derivative with a hydroxymethylpyrrolidine substituent.
  • Key Difference : The hydroxymethylpyrrolidine group may confer different hydrogen-bonding capabilities compared to the 3-methylpiperidine group, altering target selectivity .

Pharmacological and Structural Insights from Analogous Compounds

Anti-Inflammatory Pyridine Derivatives

  • Example : 2-[(Phenylthio)methyl]pyridine derivatives reduce leukocyte infiltration and exudate volume in inflammation models.
  • Comparison : The piperidine group in this compound could enhance blood-brain barrier penetration, making it suitable for CNS-targeted applications, unlike purely peripheral anti-inflammatory analogs .

Piperidine-Containing CNS Agents

  • Example : S 18126 and L 745,870 show that piperidine/piperazine moieties are critical for dopamine receptor binding.
  • Hypothesis : The 3-methylpiperidinylmethyl group in this compound may confer similar receptor affinity but requires empirical validation .

Biological Activity

2-[(3-Methylpiperidin-1-yl)methyl]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by various research findings and data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 3-methylpiperidin-1-yl group. Its molecular formula is C12_{12}H16_{16}N2_2, with a molecular weight of approximately 188.27 g/mol. The presence of the piperidine moiety is crucial as it enhances the compound's interaction with biological targets, potentially leading to various pharmacological effects.

This compound exhibits several biological activities, primarily through its interaction with specific receptors and enzymes:

  • Protein Kinase Inhibition : Research indicates that this compound can inhibit various protein kinases, which are critical in regulating cellular processes such as proliferation and apoptosis. Inhibitors of protein kinases are often explored for their potential in cancer therapy .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Cancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including HeLa and HCT116. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
  • Neuropharmacology : Another investigation focused on the compound's potential as an allosteric modulator of metabotropic glutamate receptors (mGluR5). This modulation could provide therapeutic avenues for treating anxiety and other CNS disorders .
  • Pharmacokinetic Optimization : Research into the pharmacokinetic properties revealed that modifications to the piperidine ring could enhance stability and reduce metabolic clearance, thus improving bioavailability in vivo .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Protein Kinase InhibitionModulates enzyme activity related to cancer pathways
AntimicrobialExhibits potential antimicrobial effects
CytotoxicityInduces cell death in cancer cell lines
NeuropharmacologyActs as an allosteric modulator for CNS receptors

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including condensation reactions with aldehydes or ketones. The ability to modify its structure allows for the creation of analogs with distinct biological profiles, enhancing its therapeutic potential.

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